Steffimycin
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Overview
Description
Steffimycin is an anthracycline antibiotic first isolated from the bacterium Streptomyces steffisburgensis. It belongs to a class of aromatic polyketides known for their potent antitumor properties. This compound exhibits significant biological activity against various cancer cell lines, making it a valuable compound in the field of oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Steffimycin is typically produced through the controlled fermentation of Streptomyces steffisburgensis. The biosynthetic gene cluster responsible for its production has been cloned and characterized, revealing the involvement of multiple enzymes in its biosynthesis . The fermentation process involves cultivating the bacterium in an aqueous nutrient medium under aerobic conditions until substantial antibiotic activity is achieved .
Industrial Production Methods: Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes adjusting the concentrations of carbon and nitrogen sources, inorganic salts, and other nutrients in the medium. Techniques such as the Box-Behnken response surface methodology have been employed to optimize these conditions, significantly enhancing the production yield .
Chemical Reactions Analysis
Types of Reactions: Steffimycin undergoes various chemical reactions, including oxidation, reduction, and glycosylation. For instance, the oxidation of the C-10 position to a keto group is a crucial step in its biosynthesis . Additionally, glycosylation involving the attachment of sugar moieties like L-rhamnose plays a significant role in its biological activity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include cytochrome P450 enzymes for oxidation and glycosyltransferases for glycosylation . The reactions typically occur under mild conditions, often in aqueous media, to preserve the integrity of the compound.
Major Products: The major products formed from these reactions include various glycosylated derivatives of this compound, each exhibiting different degrees of biological activity. For example, 3’-O-methylthis compound and D-digitoxosyl-8-demethoxy-10-deoxysteffimycinone have shown improved antitumor activities compared to the parent compound .
Scientific Research Applications
Steffimycin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the biosynthesis of anthracyclines and the role of glycosylation in modulating biological activity . In biology and medicine, this compound is extensively studied for its antitumor properties, with research focusing on its efficacy against various cancer cell lines .
Mechanism of Action
Steffimycin exerts its effects primarily through intercalation into DNA, disrupting the replication and transcription processes. This intercalation leads to the formation of DNA adducts, which inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication . The inhibition of topoisomerase II results in the accumulation of DNA breaks, ultimately leading to cell death. This compound’s molecular targets include DNA and topoisomerase II, with its pathways involving the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- Daunorubicin
- Doxorubicin
- Aranciamycin
- Epirubicin
Steffimycin’s unique structural features and potent antitumor activity make it a valuable compound for further research and development in the field of oncology.
Properties
CAS No. |
11033-34-4 |
---|---|
Molecular Formula |
C28H30O13 |
Molecular Weight |
574.5 g/mol |
IUPAC Name |
(2S,3S,4R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione |
InChI |
InChI=1S/C28H30O13/c1-9-18(30)22(34)24(38-4)27(40-9)41-23-17-13(25(35)28(2,36)26(23)39-5)8-12-16(21(17)33)20(32)15-11(19(12)31)6-10(37-3)7-14(15)29/h6-9,18,22-24,26-27,29-30,33-34,36H,1-5H3/t9-,18-,22+,23+,24+,26-,27-,28+/m0/s1 |
InChI Key |
HWMJTJZEJBSVCG-GPDBLRFJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@](C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Steffimycin; U 20661; U-20,661; U20661; U-20661 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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